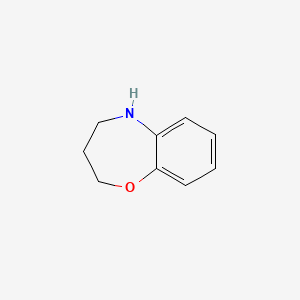

2,3,4,5-Tetrahydro-1,5-benzoxazepine

Description

Historical Development of Benzoxazepine Chemistry

The exploration of benzo-fused heterocyclic compounds, including benzoxazepines, has been a continuous effort in organic and medicinal chemistry. While the history of the closely related benzodiazepines dates back to the serendipitous discovery of chlordiazepoxide in 1955, the specific timeline for benzoxazepine chemistry has its own distinct evolution. nih.gov Early synthetic work in the mid-20th century laid the foundation for creating these seven-membered ring systems.

Initial synthetic strategies for benzoxazepines were often multi-step processes, relying on classical cyclization reactions. smolecule.com For the 2,3,4,5-tetrahydro-1,5-benzoxazepine (B1361095) scaffold, a common traditional approach involves the cyclization of ortho-aminophenol derivatives with suitable electrophilic partners. smolecule.com Over the decades, synthetic methodologies have advanced significantly. Researchers have developed more efficient routes, including one-pot reactions, multicomponent reactions, and the use of microwave irradiation to improve yields and reduce reaction times. rsc.orgnih.gov A notable advancement is the use of tandem reduction-reactive amination and metal-free oxidative fluorination to construct the benzoxazepine skeleton. smolecule.com The development of asymmetric synthesis, particularly using chiral phosphoric acid catalysis, has also been a crucial step, allowing for the enantioselective formation of benzoxazepine derivatives, which is vital for pharmaceutical applications. smolecule.com

Significance of the 2,3,4,5-Tetrahydro-1,5-benzoxazepine Scaffold in Heterocyclic Chemistry

The 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold is a privileged structure in heterocyclic chemistry and medicinal chemistry. researchgate.netnih.gov Heterocyclic compounds, particularly those containing nitrogen and oxygen, are fundamental components of many biologically active molecules. The significance of this specific scaffold lies in its unique three-dimensional structure conferred by the seven-membered ring. This non-planar, flexible ring allows its derivatives to adopt various conformations, enabling them to bind effectively to a diverse range of biological targets.

The fusion of the benzene (B151609) ring with the oxazepine ring creates a rigid, planar region combined with a flexible heterocyclic portion. This combination is advantageous for drug design, as it allows for the precise spatial orientation of functional groups that can interact with specific receptors or enzymes. The nitrogen and oxygen heteroatoms can act as hydrogen bond donors or acceptors, further enhancing binding affinity and specificity. Benzoxazepines are considered important pharmacophores, and their derivatives have been investigated for a wide array of therapeutic applications, highlighting the structural importance of this core motif. researchgate.netbohrium.comscielo.br

Overview of Research Trajectories for 2,3,4,5-Tetrahydro-1,5-benzoxazepine and Its Derivatives

Research into 2,3,4,5-tetrahydro-1,5-benzoxazepine and its derivatives has followed several distinct trajectories, primarily driven by the search for novel therapeutic agents.

Initial investigations explored its potential as an opioid analgesic, although these studies found the parent compound to be inactive in this regard. smolecule.com A pivotal discovery was its activity as an agonist at nicotinic acetylcholine (B1216132) receptors. smolecule.com This line of research was significant as it contributed to the foundational understanding that led to the development of other nicotinic agonists, such as varenicline, a medication used for smoking cessation. smolecule.com

More recent research has broadened considerably, focusing on the synthesis and biological evaluation of a wide range of derivatives. These efforts have unveiled a multitude of potential therapeutic applications.

Key Research Areas for 2,3,4,5-Tetrahydro-1,5-benzoxazepine Derivatives:

| Research Area | Description | Key Findings |

| Anticancer Activity | Synthesis of novel derivatives to inhibit cancer cell proliferation. | Certain derivatives show cytotoxic activity against various cancer cell lines, such as breast cancer (MCF-7), by inducing cell cycle arrest, often at the G2/M phase. bohrium.comrsc.orgscielo.br |

| Central Nervous System (CNS) Activity | Exploration of derivatives for antipsychotic, anticonvulsant, and neuroleptic properties. | The benzoxazepine core is a known pharmacophore in drugs targeting the CNS, such as loxapine (B1675254) and amoxapine. researchgate.netscielo.br |

| Antimicrobial and Antifungal Activity | Development of derivatives to combat bacterial and fungal infections. | Some synthesized compounds have demonstrated activity against certain bacterial pathogens and show potential as antifungal agents. nih.govscielo.br |

| Enzyme Inhibition | Designing derivatives to act as inhibitors for specific enzymes. | Novel derivatives have been identified as potent inhibitors of enzymes like α-glucosidase and poly (ADP-ribose) polymerase (PARP-1). nih.govacs.org |

| Anti-inflammatory Activity | Investigation of derivatives for their ability to modulate inflammatory responses. | Studies have shown that certain benzoxazepine derivatives can affect the release of pro-inflammatory cytokines. scielo.br |

The continuous development of innovative synthetic methods remains a parallel and vital research trajectory. nih.govresearchgate.net The goal is to create more efficient, atom-economical, and stereoselective syntheses to build libraries of diverse derivatives for biological screening, ultimately expanding the therapeutic potential of the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,5-benzoxazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-5-9-8(4-1)10-6-3-7-11-9/h1-2,4-5,10H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLJXJSMGIOVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992153 | |

| Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7160-97-6 | |

| Record name | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1,5-benzoxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,5 Tetrahydro 1,5 Benzoxazepine and Its Analogues

Classical Synthetic Routes to the 2,3,4,5-Tetrahydro-1,5-benzoxazepine (B1361095) Core

Traditional methods for synthesizing the benzoxazepine core have been fundamental in the exploration of this class of compounds. These routes typically involve sequential, well-established organic reactions that provide control over the assembly of the heterocyclic ring.

Ring Formation Strategies

The primary strategy for forming the 1,5-benzoxazepine ring involves the condensation of a bifunctional benzene (B151609) derivative with a suitable three-carbon chain. The most common precursors are ortho-aminophenol derivatives, which contain the necessary oxygen and nitrogen nucleophiles ortho to each other on the benzene ring. These nucleophiles can react with a C3-dielectrophile or a related synthon to form the seven-membered ring. The choice of the three-carbon component is critical and dictates the substitution pattern on the heterocyclic portion of the final molecule.

Ring Expansion and Rearrangement Approaches

Ring expansion reactions provide an alternative pathway to the seven-membered benzoxazepine system from more readily available smaller rings, such as six-membered benzoxazines. These methods often involve the generation of a reactive intermediate that triggers a rearrangement to expand the ring. For instance, a suitably substituted 3,4-dihydro-2H-1,4-benzoxazine could potentially undergo rearrangement to a 2,3,4,5-tetrahydro-1,5-benzoxazepine, although specific examples for this exact transformation are not extensively documented in comparison to cyclization methods. Such approaches are conceptually powerful for generating structural diversity.

Cyclization Reactions for Benzoxazepine Ring Formation

Intramolecular cyclization is a cornerstone of classical benzoxazepine synthesis. A common and effective method involves the reaction of an o-aminophenol with epichlorohydrin. This reaction can proceed in a one-pot manner, often under microwave irradiation, to yield 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol. rsc.org The reaction pathway involves the initial N-alkylation of the aminophenol by the epoxide, followed by an intramolecular O-alkylation to close the seven-membered ring. This particular synthesis has been instrumental in correcting previous structural misassignments where the product was mistaken for a six-membered 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine. rsc.orgresearchgate.netrsc.org

Another classical approach involves the intramolecular cyclization of N,N-bis(1H-1,2,3-benzotriazol-1-ylmethyl)-2-(phenoxy)ethan-1-amine, mediated by aluminium chloride, to yield a 4-benzotriazolylmethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivative. rsc.org Although this leads to the 1,4-isomer, similar principles of intramolecular Friedel-Crafts-type cyclizations can be applied to form the 1,5-scaffold.

| Starting Material | Reagent | Conditions | Product | Yield (%) |

| o-Aminophenol | Epichlorohydrin | Microwave irradiation | 2,3,4,5-Tetrahydro-1,5-benzoxazepine-3-ol | 72 |

| 2-Amino-4-chlorophenol | Epichlorohydrin | Microwave irradiation | 7-Chloro-2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol | - |

| 2-Amino-4-methylphenol | Epichlorohydrin | Microwave irradiation | 7-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol | - |

Modern Synthetic Strategies for 2,3,4,5-Tetrahydro-1,5-benzoxazepine Derivatives

Contemporary synthetic chemistry emphasizes efficiency, sustainability, and the rapid generation of molecular diversity. Modern strategies for synthesizing benzoxazepine derivatives reflect these goals, employing methods like multicomponent and tandem reactions.

Multicomponent Reaction (MCR) Applications

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, offer a highly efficient route to complex molecules. nih.govnih.gov A novel multicomponent, one-pot synthesis has been developed to streamline the production of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives from readily available starting materials. smolecule.com For example, the reaction between o-aminophenols, various aldehydes, and a β-ketoester can lead to the formation of substituted benzoxazepines in a single step. bohrium.com These reactions are often carried out by refluxing the components in a solvent like methanol (B129727) for several hours. bohrium.com This approach allows for the introduction of diverse substituents onto the benzoxazepine core by simply varying the starting components. bohrium.com

A biochemo-multienzyme cascade reaction has also been reported for the one-pot synthesis of tricyclic benzoxazepine derivatives. nih.govacs.org This method utilizes enzymes to achieve high atom economy and chemoselectivity under mild conditions, representing a green and sustainable alternative to traditional syntheses. nih.govacs.org

| Component 1 | Component 2 | Component 3 | Conditions | Product Type |

| o-Aminophenol | Aldehyde | β-Diketone/Ketoester | Reflux in Methanol | Substituted 2,3-dihydro-1,5-benzoxazepines |

| Phenol | β-Amino acid | - | Lipase (B570770) M and Tyrosinase (Enzyme Cascade) | Tricyclic 1,5-benzoxazepine derivatives |

Tandem Reduction-Reductive Amination Protocols

Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, provide an elegant and efficient pathway to complex structures. A tandem reduction-reductive amination reaction has been successfully applied to the synthesis of (±)-4-alkyl-2,3,4,5-tetrahydro-1,5-benzoxazepines. researchgate.netamanote.com

This protocol begins with the synthesis of nitro aldehyde or nitro ketone precursors. These are typically prepared via nucleophilic aromatic substitution of 2-fluoro-1-nitrobenzene with the alkoxides derived from various 3-buten-1-ol (B139374) derivatives, followed by ozonolysis of the double bond. researchgate.net The key step is the catalytic hydrogenation of these nitro carbonyl compounds using a catalyst such as 5% palladium-on-carbon in methanol. researchgate.net This single operation achieves the reduction of the nitro group to an amine, which then undergoes intramolecular reductive amination with the adjacent aldehyde or ketone, directly forming the seven-membered benzoxazepine ring in high yield after chromatographic purification. researchgate.net

| Nitro Carbonyl Precursor | Catalyst | Conditions | Product | Yield (%) |

| 4-(2-Nitrophenoxy)butanal | 5% Pd/C | H₂, Methanol | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | 88 |

| 4-(2-Nitrophenoxy)pentan-2-one | 5% Pd/C | H₂, Methanol | (±)-2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepine | 89 |

| 1-Phenyl-4-(2-nitrophenoxy)butan-2-one | 5% Pd/C | H₂, Methanol | (±)-2-Benzyl-2,3,4,5-tetrahydro-1,5-benzoxazepine | 87 |

Metal-Free Oxidative Fluorination Methods

The incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties, making the development of effective fluorination methods a key area of research. chemistryviews.org In the context of benzoxazepines, metal-free strategies have emerged as powerful tools for creating novel fluorinated analogues.

A notable metal-free method facilitates the synthesis of 4-fluoro-1,3-benzoxazepines from readily available styrenes. nih.gov This process is initiated by a bench-stable cyclic hypervalent iodine(III) fluoro reagent. chemistryviews.orgnih.gov The reaction proceeds through a complex and unusual cascade mechanism involving fluorination, a 1,2-aryl migration, and subsequent cyclization. nih.gov This methodology is distinguished by its high yields and excellent control over both regio- and diastereoselectivity. nih.gov The efficacy of this approach has been demonstrated through the synthesis of over 20 structurally diverse compounds. nih.gov

This hypervalent iodine-based reagent offers complementary chemoselectivity when compared to more common electrophilic fluorinating agents like Selectfluor, leading to the formation of seven-membered benzoxazepine rings instead of six-membered oxazines. chemistryviews.orgnih.gov The reaction proceeds under mild conditions without the need for transition metal catalysts, aligning with the principles of green chemistry. chemistryviews.org

Microwave-Assisted Organic Synthesis (MAOS) in Benzoxazepine Development

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technique in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.com The primary benefits include dramatically reduced reaction times, often from hours to minutes, and frequently higher product yields. chemicaljournals.comnih.gov These efficiencies stem from the direct and rapid heating of the reaction mixture by microwave irradiation. chemicaljournals.com MAOS is now considered a cornerstone of green chemistry due to its energy efficiency and potential to enable solvent-free reactions. chemicaljournals.comchemrevlett.com

The application of MAOS has been particularly effective in the synthesis of nitrogen- and oxygen-containing heterocyclic compounds. nih.gov While specific MAOS protocols for 2,3,4,5-tetrahydro-1,5-benzoxazepine are part of the broader development in this area, the successful application to closely related structures underscores its utility. For instance, the microwave-assisted synthesis of 1,5-benzodiazepines, structural analogues of benzoxazepines, is achieved through the condensation of o-phenylenediamine (B120857) with various ketones. researchgate.net This reaction, facilitated by a Cu(II)-clay nanocatalyst under solvent-free conditions, is completed in just 8-10 minutes with yields ranging from 90-98%. researchgate.net Similarly, related seven-membered cyclic iminoethers, such as 4,5,6,7-tetrahydro-1,3-oxazepines, have been efficiently synthesized using trimethylsilyl (B98337) polyphosphate (PPSE) under solvent-free microwave conditions, achieving yields up to 80%. organic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Feature | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |

|---|---|---|

| Reaction Time | Several hours | A few minutes chemicaljournals.comresearchgate.net |

| Energy Consumption | High | Low chemicaljournals.com |

| Product Yield | Variable, often moderate | Generally higher chemicaljournals.comnih.gov |

| Solvent Use | Often requires solvents | Can be performed solvent-free researchgate.net |

| Reaction Conditions | Often harsh | Milder nih.gov |

Enzyme-Catalyzed and Biochemo Multienzyme Cascade Reactions

The use of enzymes in organic synthesis provides a pathway to highly selective and environmentally benign chemical transformations. Multi-enzyme cascade reactions are particularly advantageous as they allow for the synthesis of complex molecules in a single pot without the need to isolate intermediates, which can be unstable or difficult to handle. figshare.commdpi.com

A heterogeneous biochemo multienzyme cascade has been successfully developed for the one-pot synthesis of tricyclic 1,5-benzoxazepine derivatives. figshare.comacs.org This system employs two key enzymes, lipase M and tyrosinase, to catalyze a sequence of reactions under mild conditions. figshare.comacs.org The cascade initiates with a tyrosinase-mediated ortho-hydroxylation of a phenolic substrate, which is followed by a 1,6-Michael addition and a tandem intramolecular ring closure to form the fused benzoxazepine structure. figshare.comacs.org This method is characterized by its high atom economy and chemoselectivity, minimizing purification steps and providing a sustainable alternative to traditional multi-step syntheses. figshare.comacs.org The enzymes used in this process have also demonstrated excellent reusability, further enhancing the green credentials of this approach. figshare.com

Regio- and Diastereoselective Synthesis of Substituted 2,3,4,5-Tetrahydro-1,5-benzoxazepines

Controlling the spatial arrangement of atoms is a fundamental challenge in chemical synthesis. Regio- and diastereoselective methods are crucial for producing specific isomers of substituted 2,3,4,5-tetrahydro-1,5-benzoxazepines, which is vital for their application in medicinal chemistry and materials science.

A powerful strategy for the regio- and stereo-controlled synthesis of related 3-sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepines—the sulfur analogues of benzoxazepines—utilizes substituted aziridines as starting materials. nih.gov In this method, the reaction of a trans-2,3-disubstituted aziridine (B145994) with 2-aminothiophenol (B119425) can lead to different regioisomers. The outcome is dictated by the nature of the leaving group on the aziridine ring. A more reactive leaving group like a tosyl group favors the formation of trans-4-substituted benzothiazepanes, while a less reactive mesyl group leads to the formation of 2-substituted products. nih.gov This control over the site of nucleophilic attack by the sulfur atom allows for the selective synthesis of specific isomers. nih.gov

Furthermore, the challenge of regioselectivity is also present in controlling the ring-closing step to favor the formation of the seven-membered benzoxazepine ring over a six-membered benzoxazine (B1645224) ring. Unambiguous synthesis and detailed NMR analysis have been crucial in differentiating these structures, such as in the case of 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol versus its six-membered counterpart. researchgate.netrsc.org

Synthesis of Fused Heterocyclic Systems Containing the 2,3,4,5-Tetrahydro-1,5-benzoxazepine Moiety

Fusing the 2,3,4,5-tetrahydro-1,5-benzoxazepine core with other heterocyclic rings generates complex polycyclic systems with unique structural and potentially biological properties. A number of synthetic methodologies have been developed to construct such molecules.

One prominent example involves the synthesis of purine-containing benzoxazepine derivatives. A series of novel (RS)-6-substituted-9-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-9H-purines have been prepared as part of structure-activity relationship (SAR) studies. researchgate.net For example, compounds like 6-Chloro-9-[1-(p-methylbenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine have been synthesized and characterized. nih.gov

In addition, the enzyme-catalyzed cascade reactions previously mentioned also produce fused systems. figshare.comacs.org The one-pot reaction using lipase M and tyrosinase yields tricyclic benzoxazepine derivatives where five-, six-, or seven-membered lactone and lactam rings are fused to the core benzoxazepine structure. figshare.comacs.org This biochemo-enzymatic approach provides an efficient route to complex, fused heterocyclic scaffolds from relatively simple starting materials. acs.org

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| 2,3,4,5-Tetrahydro-1,5-benzoxazepine |

| 4-Fluoro-1,3-benzoxazepine |

| 2,3,4,5-Tetrahydro-1,5-benzoxazepine-3-ol |

| 3-Sulfonamido-2,3,4,5-tetrahydro-1,5-benzothiazepine |

| 6-Chloro-9-[1-(p-methylbenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine |

| (RS)-6-substituted-9-(1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-9H-purines |

| 4,5,6,7-Tetrahydro-1,3-oxazepine |

| 1,5-Benzodiazepine |

Chemical Reactivity and Transformations of the 2,3,4,5 Tetrahydro 1,5 Benzoxazepine System

Oxidative Transformations of the 2,3,4,5-Tetrahydro-1,5-benzoxazepine (B1361095) Ring

The tetrahydro-1,5-benzoxazepine ring system can undergo various oxidative transformations, targeting either the heterocyclic ring or the fused benzene (B151609) moiety. The outcome of these reactions is highly dependent on the oxidant used and the specific substrate.

One notable transformation is enzymatic oxidation. In a study on the closely related 1,3,4,5-tetrahydro-2H-1,5-benzodiazepine oximes, enzymes such as horseradish peroxidase (HRP) and recombinant Coprinus cinereus peroxidase (rCiP) were shown to effectively catalyze their oxidation. vu.lt During this process, new absorbance maxima appear, indicating the formation of oxidized intermediate species which are then converted to the final products. vu.lt This highlights the potential for bio-catalytic routes to functionalize the heterocyclic core.

Synthetic oxidative methods have also been explored. For instance, a metal-free oxidative fluorination reaction has been utilized to synthesize derivatives of the 2,3,4,5-tetrahydro-1,5-benzoxazepine class. smolecule.com Furthermore, oxidative processes are integral to some synthetic pathways that form the ring system itself. Tyrosinase-mediated ortho-hydroxylation of phenolic precursors, followed by oxidative coupling, is a key step in certain multienzyme cascade reactions to build tricyclic benzoxazepine structures. nih.govacs.org Stronger oxidative conditions, such as ozonolysis or osmium-mediated dihydroxylation followed by sodium periodate (B1199274) cleavage, have been used on related bicyclic systems to cleave ancillary rings, demonstrating that the core benzazepine structure can be preserved under specific oxidative cleavage conditions. researchgate.net

Interactive Data Table: Oxidative Transformations

| Reaction Type | Reagent/Catalyst | Substrate Type | Key Transformation | Reference |

|---|---|---|---|---|

| Enzymatic Oxidation | Horseradish Peroxidase (HRP), rCiP Peroxidase | 1,5-Benzodiazepine Oximes (Analog) | Oxidation of the heterocyclic core | vu.lt |

| Oxidative Fluorination | Metal-free conditions | 2,3,4,5-Tetrahydro-1,5-benzoxazepine | Introduction of fluorine | smolecule.com |

| Oxidative Cleavage | OsO₄ / NaIO₄ or O₃ | Benzonorbornadiene (precursor to related benzazepine) | Cleavage of ancillary double bond to form dialdehyde | researchgate.net |

Reductive Transformations and Functional Group Modification

Reductive methods are crucial both for the synthesis of the 2,3,4,5-tetrahydro-1,5-benzoxazepine ring and for the modification of its derivatives. Catalytic hydrogenation is a cornerstone technique in the formation of the heterocyclic ring. A common synthetic route involves the reaction of o-nitrophenol with epichlorohydrin, followed by a catalytic reduction of the nitro group in the presence of palladium on activated charcoal, which facilitates the intramolecular cyclization to form the benzoxazepine ring. researchgate.net

Once the ring system is formed, powerful reducing agents can be used to modify functional groups on derivatives. For example, in the synthesis of a related bridged benzazepine, an imide functional group was successfully reduced using lithium aluminum hydride (LiAlH₄) to yield the corresponding amine. nih.gov Reductive amination is another key transformation for this class of compounds, allowing for the introduction of diverse substituents. smolecule.comresearchgate.net These reactions typically involve the reaction of a ketone or aldehyde with an amine under reducing conditions (e.g., sodium cyanoborohydride) to form a new C-N bond.

Interactive Data Table: Reductive Transformations

| Reaction Type | Reagent | Substrate/Precursor | Product | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation (Ring Formation) | H₂, Palladium on Charcoal | o-nitrophenol epoxy derivative | 2,3,4,5-Tetrahydro-1,5-benzoxazepine-3-ol | researchgate.net |

| Imide Reduction | Lithium Aluminum Hydride (LiAlH₄) | Imide of a related benzazepine | Corresponding amine | nih.gov |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Ketone/Aldehyde derivative | Amine derivative | smolecule.comresearchgate.net |

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the 2,3,4,5-tetrahydro-1,5-benzoxazepine system is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.commsu.edu The regiochemical outcome of these substitutions is dictated by the directing effects of the fused heterocyclic ring. The ether oxygen and the amine nitrogen both act as activating, ortho-, para-directing groups through resonance, donating electron density to the aromatic ring. youtube.comlibretexts.org

While direct studies on the 2,3,4,5-tetrahydro-1,5-benzoxazepine are limited, extensive research on the analogous 1,4- and 1,5-benzodiazepine systems provides strong predictive power. For instance, direct nitration of 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones with potassium nitrate (B79036) in concentrated sulfuric acid results in the selective formation of the 7-nitro derivative. mdma.chnih.gov Similarly, studies on 1,5-benzodiazepine-2,4-dione derivatives show that nitration occurs on the aromatic portion of the molecule. This suggests that electrophilic attack on the 2,3,4,5-tetrahydro-1,5-benzoxazepine ring would preferentially occur at the C-7 and C-9 positions, which are para and ortho, respectively, to the ether oxygen and ortho and para to the amine nitrogen.

Common electrophilic aromatic substitution reactions applicable to this system include:

Nitration: Using HNO₃/H₂SO₄ to introduce a nitro group (-NO₂).

Halogenation: Using Br₂/FeBr₃ or Cl₂/FeCl₃ to introduce a halogen (-Br, -Cl).

Friedel-Crafts Acylation: Using an acyl chloride (RCOCl)/AlCl₃ to introduce an acyl group (-COR).

Friedel-Crafts Alkylation: Using an alkyl halide (RCl)/AlCl₃ to introduce an alkyl group (-R).

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions on the 2,3,4,5-tetrahydro-1,5-benzoxazepine core are less common than electrophilic substitutions on the aromatic ring. Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups to activate the ring, which are not inherent to the parent scaffold.

However, nucleophilic substitutions can be performed on the heterocyclic portion of the molecule if a suitable leaving group is present. For example, attempts to prepare 3-chloro-2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives from the corresponding 3-hydroxy compounds resulted in ring contraction rather than simple substitution, indicating the complex reactivity of this position. rsc.org In related 1,4-benzoxazepine (B8686809) systems, a benzotriazolyl group attached to the nitrogen atom has been successfully displaced by various nucleophiles, including Grignard reagents and sodium borohydride. rsc.org This demonstrates that if a leaving group can be installed on the nitrogen or a carbon atom of the heterocyclic ring, subsequent nucleophilic attack is a viable strategy for derivatization.

Functionalization and Derivatization Strategies of the Heterocyclic Ring

The heterocyclic ring of 2,3,4,5-tetrahydro-1,5-benzoxazepine offers multiple sites for functionalization, with the secondary amine at the N-5 position being the most reactive. The nitrogen atom's lone pair of electrons makes it a potent nucleophile, readily participating in alkylation and acylation reactions.

Studies on the analogous 1,5-benzodiazepine-2,4-dione system have shown that the nitrogen atoms can be readily alkylated under phase-transfer catalysis (PTC) conditions. This method allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. Similarly, acylation of the nitrogen is a straightforward transformation. For example, N-acylation of a related benzothiazepine (B8601423) was achieved using acetic anhydride (B1165640) and phosphoric acid. nih.gov These reactions are fundamental for modifying the steric and electronic properties of the molecule and are widely used in medicinal chemistry to build structure-activity relationships.

Common derivatization reactions at the N-5 position include:

N-Alkylation: Reaction with alkyl halides (R-X) in the presence of a base.

N-Acylation: Reaction with acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O) to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides (RSO₂Cl) to form sulfonamides.

Functionalization of the methylene (B1212753) carbons (C-2, C-3, C-4) is more challenging but can be achieved through specific synthetic routes that build the ring with pre-installed substituents.

Interactive Data Table: Heterocyclic Ring Functionalization

| Reaction Type | Reagent | Reactive Site | Product Type | Reference (Analog System) |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) + Base | N-5 | N-Alkyl derivative | |

| N-Acylation | Acyl Chloride (RCOCl) | N-5 | N-Acyl derivative (Amide) | nih.gov |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-5 | N-Sulfonyl derivative (Sulfonamide) | N/A |

Structural Characterization and Advanced Analytical Techniques in 2,3,4,5 Tetrahydro 1,5 Benzoxazepine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3,4,5-tetrahydro-1,5-benzoxazepine (B1361095) and its analogues. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, connectivity, and stereochemistry of these compounds. researchgate.netrsc.org

In ¹H NMR spectra of 2,3-dihydro-1,5-benzoxazepine derivatives, characteristic signals corresponding to methylene (B1212753) protons and aromatic protons are observed. bohrium.com For instance, the protons of the methylene groups in the seven-membered ring typically appear as multiplets in the aliphatic region of the spectrum. bohrium.com The chemical shifts and coupling constants of these protons are highly sensitive to the conformation of the flexible seven-membered ring. Advanced NMR experiments, including ¹H–¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to make unambiguous assignments of all proton and carbon signals and to study the spatial relationships between protons, which helps in determining the compound's conformation. rsc.org

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, confirming the presence of the benzoxazepine core and any substituents. bohrium.com The differentiation between the seven-membered 2,3,4,5-tetrahydro-1,5-benzoxazepine ring and similar six-membered ring structures, a common challenge in synthesis, has been successfully addressed through detailed analysis of NMR parameters. researchgate.netrsc.org

Table 1: Illustrative ¹H and ¹³C NMR Spectral Data for a 2,2,4-trimethyl-2,3-dihydro-1,5-benzoxazepine Derivative bohrium.com

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₂ | 1.25 (s, 6H) | 29.5 |

| CH₃ | 2.11 (s, 3H) | 22.0 |

| CH₂ | 2.50 (s, 2H) | 51.5 |

| C(CH₃)₂ | - | 56.4 |

| Aromatic CH | 6.70-7.05 (m, 4H) | 116.7, 120.6, 121.2, 126.8 |

| Aromatic C | - | 139.7, 145.4 |

| C=N | - | 170.8 |

Note: Data is for a derivative (2,2,4-trimethyl-2,3-dihydro-1,5-benzoxazepine) and serves as an example of typical shifts for this class of compounds. 's' denotes singlet, 'm' denotes multiplet.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the molecular formula of 2,3,4,5-tetrahydro-1,5-benzoxazepine. The molecular formula of the parent compound is C₉H₁₁NO, corresponding to a monoisotopic mass of 149.084 g/mol . uni.lu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition.

Mass spectral studies, including techniques like Gas Chromatography-Mass Spectrometry (GC-MS), are used to confirm the structure of synthesized benzoxazepine derivatives. bohrium.comrsc.org The fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecule breaks apart in a predictable manner upon ionization, and the resulting fragment ions are characteristic of the compound's structure, further corroborating the identity of the benzoxazepine core.

Table 2: Predicted m/z Values for Adducts of 2,3,4,5-Tetrahydro-1,5-benzoxazepine uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | C₉H₁₂NO⁺ | 150.09134 |

| [M+Na]⁺ | C₉H₁₁NNaO⁺ | 172.07328 |

| [M+K]⁺ | C₉H₁₁KNO⁺ | 188.04722 |

| [M-H]⁻ | C₉H₁₀NO⁻ | 148.07678 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2,3,4,5-tetrahydro-1,5-benzoxazepine and its derivatives, IR spectra show characteristic absorption peaks that confirm the presence of key structural features. bohrium.com

The spectra typically display absorption bands corresponding to N-H stretching (if unsubstituted on the nitrogen), aromatic and aliphatic C-H stretching, C=C stretching from the benzene (B151609) ring, and C-N and C-O ether stretching vibrations. bohrium.com The absence or presence of certain peaks can also confirm the successful synthesis of a specific derivative. For example, in derivatives containing a C=N imine bond, a characteristic absorption for this group would be present. bohrium.com

Table 3: Typical Infrared Absorption Frequencies for 2,3,4,5-Tetrahydro-1,5-benzoxazepine

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H Stretch | 3300-3500 |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aryl Ether | C-O Stretch | 1200-1275 |

| Amine | C-N Stretch | 1020-1250 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For benzoxazepine derivatives, X-ray analysis has been used to unambiguously confirm their molecular structure and provide insight into the conformation of the seven-membered ring. bohrium.com

Studies on various 2,3-dihydro-1,5-benzoxazepine derivatives have successfully employed this technique to resolve their crystal structures. bohrium.com This analysis is particularly valuable for confirming the outcome of synthetic reactions where multiple isomers or ring systems could potentially form. The data obtained from X-ray crystallography serves as the ultimate proof of structure, validating assignments made by other spectroscopic methods.

Chromatographic and Spectroscopic Methods for Purity Assessment and Characterization

The purity of synthesized 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives is critical for subsequent biological or chemical studies. A combination of chromatographic and spectroscopic methods is used for this purpose. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed not only for identification but also to assess the purity of the sample. bohrium.com

Furthermore, elemental analysis or microanalysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the theoretical values calculated from the molecular formula to confirm the compound's purity and empirical formula. bohrium.com Analytical Liquid Chromatography-Mass Spectrometry (LC-MS) is also a common method used to determine the purity of compounds in related heterocyclic systems. nih.gov

Structure Activity Relationship Sar Studies of 2,3,4,5 Tetrahydro 1,5 Benzoxazepine Derivatives

Impact of Substituent Patterns on Biological Activity Profiles

The biological activity of 2,3,4,5-tetrahydro-1,5-benzoxazepine (B1361095) derivatives is highly dependent on the nature and position of substituents on both the aromatic ring and the seven-membered oxazepine ring. Different substitution patterns have been shown to modulate the compound's interaction with its biological target, leading to a wide spectrum of pharmacological activities, including anticancer and antiproliferative effects. researchgate.netnih.gov

Research into anticancer agents has revealed that specific substitutions can significantly enhance cytotoxicity. For instance, a study on 2,3-dihydro-1,5-benzoxazepine derivatives found that the presence of an aromatic group and substitution at certain positions can lead to more effective interactions with polar groups on microtubules, resulting in higher anticancer activity. nih.gov Another study focusing on the antiproliferative effects against the MCF-7 breast cancer cell line investigated a series of pyrimidine (B1678525) and purine (B94841) derivatives attached to the benzoxazepine core. researchgate.net The results highlighted that a (RS)-6-Chloro-9-[1-(9H-9-fluorenylmethoxycarbonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine derivative was the most active compound in the series, with an IC₅₀ value of 0.67 µM, suggesting that bulky, halogenated purine moieties are favorable for activity. researchgate.net

Further SAR studies on a related 1,5-dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-one core, identified as a differentiation agent for acute myeloid leukemia (AML), demonstrated that substitutions at the N-1 and C-8 positions are critical. nih.gov An isopropyl group at the N-1 position and a meta-substituted aryl group with a sulphonamide or carbamate (B1207046) at the C-8 position were found to be optimal for inducing cell differentiation. nih.gov

The table below summarizes the impact of various substituent patterns on the anticancer activity of selected benzoxazepine derivatives.

| Compound ID | Core Structure | Substituents | Biological Activity | Reference |

| RS03 | 2,3-Dihydro-1,5-benzoxazepine | Aromatic group substitution | Higher cytotoxic activity at lower concentrations; interacts with microtubules. | nih.gov |

| Compound 28 | (RS)-1,2,3,5-Tetrahydro-4,1-benzoxazepine | 3-yl linked to 6-Chloro-9-(9H-9-fluorenylmethoxycarbonyl)-9H-purine | Most active in series against MCF-7 cells (IC₅₀ = 0.67 µM). | researchgate.net |

| AML Differentiating Agent | 1,5-Dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-one | N-1: Isopropyl; C-8: meta-Aryl sulphonamide | Potent induction of AML cell differentiation. | nih.gov |

Conformational Analysis and its Correlation with Bioactivity

The seven-membered ring of the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold is not planar and can adopt several low-energy conformations. The specific conformation a molecule adopts is critical as it dictates the spatial orientation of its functional groups, which in turn governs its ability to bind to a biological target. The 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol derivative, for example, is considered an important model for such conformational studies. researchgate.net

While detailed conformational analysis directly correlating specific conformers of 2,3,4,5-tetrahydro-1,5-benzoxazepine with bioactivity is an area of ongoing research, principles can be drawn from closely related scaffolds. For instance, in studies of the dopaminergic agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, it was determined that the biologically active conformation is one in which the key pharmacophoric elements—the catecholic hydroxyls and the basic nitrogen—are nearly maximally separated. mdpi.com This extended conformation is believed to be essential for optimal interaction with the dopamine (B1211576) receptor. mdpi.com This suggests that for benzoxazepine derivatives, the relative positioning of key substituents, dictated by the ring's conformation, is a crucial determinant of biological activity. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are vital tools for elucidating these structure-conformation-activity relationships.

Pharmacophore Modeling for Ligand Design Based on the Benzoxazepine Scaffold

Pharmacophore modeling is a powerful computational tool in drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological effect. acs.org The benzoxazepine framework has been successfully used as a central scaffold in such models to design new ligands. mdpi.com

A notable example involves the design of PEX14 inhibitors as potential trypanocidal agents. mdpi.com In this study, a pharmacophore model was developed based on a known inhibitor. The model required two hydrophobic moieties connected by a central core. The 2,3,4,5-tetrahydrobenzo[f] nih.govmdpi.comoxazepine scaffold was identified as a suitable central core to correctly position the two hydrophobic groups, satisfying the pharmacophore requirements. mdpi.com This approach highlights how the benzoxazepine structure can serve as a versatile template for arranging key interacting groups in a spatially defined manner to achieve desired biological activity. The primary interactions contributing to ligand binding in this model were π-stacking between the hydrophobic cores of the inhibitor and phenylalanine residues in the target protein. mdpi.com The success of this strategy underscores the utility of the benzoxazepine scaffold in pharmacophore-based ligand design.

Stereochemical Considerations in 2,3,4,5-Tetrahydro-1,5-benzoxazepine Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, as biomolecules like proteins and nucleic acids are themselves chiral. nih.gov For compounds with one or more chiral centers, it is common for one enantiomer to be significantly more active than the other (the eutomer vs. the distomer).

This principle is well-illustrated in studies of structurally related benzazepine derivatives. Research on the dopamine receptor agonist 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine demonstrated that the biological activity resided almost exclusively in the (R)-enantiomer. mdpi.com The (S)-enantiomer was largely inactive. This dramatic difference was attributed to the specific three-dimensional orientation of the 1-phenyl substituent, which is thought to interact with a chirally defined accessory site on the dopamine receptor. mdpi.com This finding emphasizes that the correct absolute configuration is essential for proper ligand-receptor binding and subsequent biological response. Therefore, when designing and synthesizing new 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives with chiral centers, controlling and evaluating the stereochemistry is a critical step in developing potent and selective therapeutic agents.

Bioisosteric Replacements within the Benzoxazepine Framework

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one atom or group of atoms in a molecule for another with similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. chemrevlett.com The 2,3,4,5-tetrahydro-1,5-benzoxazepine framework lends itself to such modifications.

A classic bioisosteric replacement for the oxygen atom in the oxazepine ring is a sulfur atom, which results in the corresponding 1,5-benzothiazepine (B1259763) scaffold. acs.org This change from oxygen to sulfur can alter properties such as bond angles, lipophilicity, and metabolic stability, potentially leading to an improved pharmacological profile. SAR studies on 2,3-dihydro-1,5-benzothiazepine derivatives as α-glucosidase inhibitors have shown that the nature of substituents on this bioisosteric core significantly influences activity. For example, derivatives with electron-donating groups on a phenyl substituent generally showed enhanced inhibitory potential. This demonstrates that the principles of SAR extend across bioisosteric scaffolds and that replacing the heteroatom within the seven-membered ring is a valid strategy for modulating the biological properties of this class of compounds.

The table below provides examples of how substitutions on the bioisosteric 1,5-benzothiazepine scaffold affect α-glucosidase inhibitory activity.

| Compound Series | Core Structure | General Substituent Pattern | SAR Observation | Reference |

| 1B–14B | 2,3-Dihydro-1,5-benzothiazepine | Variously substituted phenyl at C2 | All tested compounds were more active than the standard drug, acarbose. | |

| 2B, 3B | 2,3-Dihydro-1,5-benzothiazepine | Phenyl ring with electron-donating methoxy (B1213986) groups | Exhibited the most potent α-glucosidase inhibition in the series. | |

| 11B | 2,3-Dihydro-1,5-benzothiazepine | Phenyl ring with electron-withdrawing nitro group | Exhibited the minimum (though still potent) activity in the series. |

Mechanistic Investigations of 2,3,4,5 Tetrahydro 1,5 Benzoxazepine Interactions at the Molecular and Cellular Levels

Enzyme Inhibition Studies: Angiotensin-Converting Enzyme (ACE) Inhibition

While direct studies on 2,3,4,5-tetrahydro-1,5-benzoxazepine (B1361095) are limited, significant research into structurally related compounds highlights the potential of this heterocyclic system for Angiotensin-Converting Enzyme (ACE) inhibition. ACE is a critical enzyme in the renin-angiotensin system, which regulates blood pressure.

A notable example from a closely related class is CV-5975, a 2,3,4,5-tetrahydro-1,5-benzothiazepine (B1294794) derivative. This compound has demonstrated potent, competitive, and long-lasting ACE inhibitory activity. nih.govresearchgate.net In vitro studies using rabbit lung ACE revealed that CV-5975 inhibits the enzyme with high potency, comparable to the well-established ACE inhibitor enalaprilat. nih.gov The data from these studies underscore the therapeutic potential of targeting ACE with seven-membered heterocyclic scaffolds.

Table 1: In Vitro ACE Inhibition Profile of CV-5975

| Parameter | Value | Target Enzyme | Reference |

|---|---|---|---|

| IC₅₀ | 3.1 x 10⁻⁹ M | Rabbit Lung ACE | nih.gov |

| Kᵢ | 2.6 x 10⁻⁹ M | Rabbit Lung ACE | nih.gov |

Receptor Binding Studies: Neurotransmitter Receptors (e.g., Nicotinic Acetylcholine (B1216132) Receptors, GABA Receptors)

The 2,3,4,5-tetrahydro-1,5-benzoxazepine framework has been explored for its interaction with various neurotransmitter receptors, crucial components of the central nervous system. Early research into this compound class identified activity at nicotinic acetylcholine receptors (nAChRs). This line of investigation was significant as it contributed to the foundational knowledge that led to the development of other neurologically active agents.

While specific binding affinities and functional data for 2,3,4,5-tetrahydro-1,5-benzoxazepine at nAChRs or Gamma-aminobutyric acid (GABA) receptors are not extensively detailed in recent literature, the broader class of benzoxazepines is recognized for its diverse pharmacological properties and potential for interacting with G-protein-coupled receptors, suggesting a basis for activity in treating neuronal disorders.

Protein-Protein Interaction (PPI) Disruption: PEX14-PEX5 in Trypanosomes

A key strategy in developing new treatments for trypanosomiasis, a disease caused by Trypanosoma parasites, involves disrupting essential cellular processes. One such target is the protein-protein interaction (PPI) between peroxin 14 (PEX14) and peroxin 5 (PEX5), which is vital for importing enzymes into specialized organelles called glycosomes. acs.orgacs.orgnih.govresearchgate.net

Research in this area has led to the development of inhibitors based on a related scaffold, 2,3,4,5-tetrahydrobenzo[f] nih.govnih.govoxazepine . acs.orgacs.orgresearchgate.net These compounds were identified through scaffold-hopping from known inhibitors and act by blocking the PEX14-PEX5 interface. acs.orgresearchgate.net This disruption prevents the import of metabolic enzymes into the glycosome, leading to a metabolic catastrophe and death of the parasite. acs.orgacs.orgnih.gov The most effective compounds in this series exhibit trypanocidal activity with IC₅₀ values in the low micromolar range. acs.orgacs.orgresearchgate.net

Table 2: Trypanocidal Activity of a Lead 2,3,4,5-Tetrahydrobenzo[f] nih.govnih.govoxazepine Derivative

| Compound | Target Organism | IC₅₀ | Mechanism of Action | Reference |

|---|

| 7a | T. brucei (bloodstream form) | 4 µM | PEX14-PEX5 PPI Disruption | acs.org |

Histone Acetyltransferase (HAT) Bromodomain Inhibition (CBP/P300)

The bromodomains of the closely related histone acetyltransferases (HATs) CREB-binding protein (CBP) and p300 are critical regulators of gene transcription and have emerged as important targets in oncology. ox.ac.uk Inhibitors have been developed using a 2,3,4,5-tetrahydro-1,4-benzoxazepine backbone, which serves as a mimic for the natural ligand, N-acetyl-lysine. ox.ac.uk

Through structure-activity relationship (SAR) studies, highly potent and selective inhibitors have been identified. ox.ac.uk The compound TPOP146, for instance, shows a high affinity for the CBP bromodomain with excellent selectivity over other bromodomains, including BRD4. medchemexpress.com Cellular studies confirmed that TPOP146 engages the CBP bromodomain within the nucleus, effectively competing with its natural acetyl-lysine mediated interactions. medchemexpress.com

Table 3: Binding Affinity of TPOP146 for CBP/P300 Bromodomains

| Compound | Target | Kₔ (nM) | Selectivity (vs. BRD4) | Reference |

|---|

| TPOP146 | CBP | 134 | ~37-fold (Kₔ for BRD4 = 5.02 µM) | medchemexpress.com |

Kinase Inhibition Profiling (e.g., PknG in Mycobacterium tuberculosis)

Protein kinase G (PknG) is a serine/threonine protein kinase essential for the survival of Mycobacterium tuberculosis within host macrophages, making it an attractive target for new anti-tuberculosis drugs. ubc.ca PknG helps the bacterium evade destruction by preventing the fusion of the phagosome with the lysosome. ubc.ca While extensive research has been conducted to identify PknG inhibitors, studies specifically profiling derivatives of the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold against this kinase are not prominent in the available literature. The search for PknG inhibitors has primarily focused on other chemical classes of compounds. ubc.ca

Cellular Mechanisms of Antiproliferative Activity (e.g., Apoptosis Induction, Pyroptosis)

Derivatives of the 1,5-benzoxazepine core have demonstrated significant antiproliferative activity through the induction of apoptosis (programmed cell death) in various cancer cell lines. nih.govnih.govbohrium.com

Pyrrolo-1,5-benzoxazepines (PBOXs): A series of novel PBOXs have been shown to potently induce apoptosis in human leukemia and lymphoma cell lines. nih.govnih.gov Mechanistic studies on a potent member of this series, PBOX-6, revealed that its apoptotic action involves:

Activation of Caspase-3-like Proteases: PBOX-6 triggers the activation of these key executioner enzymes of apoptosis. nih.govnih.gov

Release of Cytochrome c: The compound causes cytochrome c to be released from the mitochondria into the cytosol, a critical step in the intrinsic apoptotic pathway. nih.gov

Activation of JNK Signaling: PBOX-6 induces a transient, dose-dependent activation of c-Jun N-terminal kinase (JNK), and inhibiting the JNK pathway significantly reduces the extent of apoptosis, demonstrating its crucial role. nih.gov

2,3-Dihydro-1,5-benzoxazepines: Other derivatives have also shown potent cytotoxicity against breast cancer cells. bohrium.comresearchgate.net Compounds such as RS03 and RS12 induce cell cycle arrest at the G2/M phase. bohrium.com This is associated with the disruption of normal microtubule function, ultimately leading to apoptosis, as confirmed by Annexin V staining. bohrium.com

Table 4: Antiproliferative Activity of 1,5-Benzoxazepine Derivatives

| Compound | Cell Line | Activity | IC₅₀ | Reference |

|---|---|---|---|---|

| PBOX-6 | HL-60, Jurkat, K562 | Apoptosis Induction | Not specified | nih.govnih.gov |

| PBOX-15 | Acute Lymphoblastic Leukaemia Cells | Enhances TRAIL-induced apoptosis | Not specified | universityofgalway.iespandidos-publications.comspandidos-publications.com |

| RS03 | MCF-7 (Breast Cancer) | G2/M Cell Cycle Arrest, Apoptosis | 15 µM | bohrium.comresearchgate.net |

| RS12 | MCF-7 (Breast Cancer) | G2/M Cell Cycle Arrest, Apoptosis | >15 µM | bohrium.com |

Molecular Targets in Neuroprotective Studies

The 1,5-benzoxazepine scaffold is considered a promising starting point for the development of drugs targeting neurodegenerative disorders such as Alzheimer's and Parkinson's disease. While specific molecular targets for the neuroprotective effects of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives are not yet fully elucidated, it is hypothesized that their interaction with G-protein-coupled receptors may play a role. Further research is needed to identify the precise molecular pathways and targets responsible for any potential neuroprotective activities.

Computational Chemistry and Molecular Modeling Applications in 2,3,4,5 Tetrahydro 1,5 Benzoxazepine Research

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, providing critical information about binding affinity and interaction patterns. In the context of 2,3,4,5-tetrahydro-1,5-benzoxazepine (B1361095), these simulations have been instrumental in identifying and optimizing derivatives as potent inhibitors for specific biological targets.

A notable application is in the development of novel trypanocidal agents targeting the PEX14-PEX5 protein-protein interface in Trypanosoma parasites. acs.org Researchers used a pharmacophore model where the 2,3,4,5-tetrahydrobenzo[f] acs.orgsemanticscholar.orgoxazepine scaffold serves as a central core connecting two hydrophobic moieties. acs.org This arrangement is designed to mimic the key π-stacking interactions that contribute to ligand binding with two crucial phenylalanine residues (Phe17 and Phe34) in the PEX14 protein. acs.org

Molecular docking simulations were performed to evaluate a library of substituted 2,3,4,5-tetrahydrobenzo[f] acs.orgsemanticscholar.orgoxazepine analogs against the PEX14 protein. The binding energies, calculated using scoring functions like those in AutoDock Vina, helped prioritize compounds for synthesis and biological testing. The results from these simulations provide a quantitative estimate of the binding affinity, as shown in the table below for a selection of derivatives.

Table 1: Docking Scores of 2,3,4,5-Tetrahydrobenzo[f] acs.orgsemanticscholar.orgoxazepine Derivatives against PEX14

| Compound ID | Vina Score (kcal/mol) |

|---|---|

| 7a | -8.5 |

| 7g | -8.4 |

| 7h | -8.8 |

| 7i | -8.6 |

| 7j | -8.9 |

| 7k | -9.0 |

| 7l | -9.0 |

| 7m | -8.7 |

| 7n | -9.0 |

| 7o | -8.8 |

| 7p | -8.8 |

| 7q | -8.9 |

| 7r | -9.1 |

| 7s | -9.1 |

| 7t | -8.9 |

This table is generated from data presented in a study on novel PEX14 inhibitors. acs.org

These docking studies not only predict binding affinity but also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding further structural modifications to enhance potency.

Quantum Chemical Calculations (e.g., DFT, Frontier Molecular Orbitals, Electrostatic Potential Mapping)

Quantum chemical calculations are employed to investigate the electronic structure and geometry of molecules with high precision. Density Functional Theory (DFT) is a particularly powerful method for this purpose.

In the study of 2,3,4,5-tetrahydro-1,5-benzoxazepine derivatives, DFT calculations have been crucial for accurate structural elucidation. For instance, theoretical calculations were used to differentiate between the isomeric 6-membered ring structure, 3,4-dihydro-2H-3-hydroxymethyl-1,4-benzoxazine, and the 7-membered ring structure, 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol. semanticscholar.org By performing geometry optimization using the M06-2X hybrid metadensity functional with the 6-31G(d) basis set, researchers could predict NMR parameters (chemical shifts and coupling constants). semanticscholar.org The calculated parameters for the 7-membered ring of 2,3,4,5-tetrahydro-1,5-benzoxazepine-3-ol showed excellent agreement with experimental data, confirming its structure and resolving previous misassignments in the literature. semanticscholar.org

While detailed analyses of Frontier Molecular Orbitals (HOMO-LUMO) and electrostatic potential maps for this specific scaffold are not extensively documented in the reviewed literature, the application of DFT for structural confirmation underscores the foundational role of quantum chemical methods in understanding the fundamental properties of these molecules.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational stability and the dynamics of ligand-receptor binding.

For the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold, the application of full-scale MD simulations is not widely reported in the available literature. However, a limited application of molecular mechanics, a component of MD simulation protocols, has been noted. In the development of PEX14 inhibitors, a docking/MD protocol was utilized where the protein-ligand complex, identified through docking, was subjected to in vacuo energy minimization using the NOVA force field. acs.org This step serves to relax the complex and refine the binding pose by removing potential steric clashes, but it does not encompass the temporal analysis of conformational changes that a full MD simulation would provide.

Virtual Screening and Scaffold-Hopping Approaches for Novel Derivative Discovery

Virtual screening and scaffold hopping are powerful computational strategies for identifying novel chemical entities with desired biological activity. These techniques were central to the discovery of the 2,3,4,5-tetrahydrobenzo[f] acs.orgsemanticscholar.orgoxazepine core as a trypanocidal agent. acs.org

The process began with a known PEX14-PEX5 inhibitor featuring a pyrazolo[4,3-c]pyridine core. Using a Chemically-Advanced Template Search (CATS) algorithm, a 2D virtual screening was performed to identify new scaffolds that matched the pharmacophoric features of the template compound. acs.org This scaffold-hopping approach led to the identification of a compound with a 2,3,4,5-tetrahydrobenzo[f] acs.orgsemanticscholar.orgoxazepine core from a library of over 10,000 compounds. acs.org

The workflow for this discovery is outlined below:

Table 2: Virtual Screening and Scaffold Hopping Workflow

| Step | Description | Outcome |

|---|---|---|

| 1. Template Selection | A known PEX14 inhibitor (pyrazolo[4,3-c]pyridine derivative) was used as the starting point. | Defined pharmacophore model. |

| 2. 2D Virtual Screening | CATS algorithm used to screen a >10,000 compound library based on topological pharmacophore similarity. | Identification of a hit library. |

| 3. Compound Filtering | Hits were filtered using Tanimoto scores (>0.6) to select for structural similarity. | Reduced library of 37 compounds. |

| 4. Docking and Scoring | The 37 compounds were docked into the PEX14 receptor and scored. | Shortlisted to three core scaffolds. |

| 5. Scaffold Selection | The 2,3,4,5-tetrahydrobenzo[f] acs.orgsemanticscholar.orgoxazepine scaffold was selected for further development. | A novel, promising scaffold. |

| 6. Substructure Search | The selected scaffold was used to search a larger database (ChemBridge) for available analogs. | A new library of 60 derivatives for synthesis and testing. |

This table summarizes the workflow described in the computer-aided design of novel PEX14 inhibitors. acs.org

This systematic approach demonstrates the power of virtual screening and scaffold hopping to transcend known chemical classes and discover entirely new molecular frameworks for drug development.

In Silico Prediction of Biological Activities and Drug-Likeness (e.g., PASS Analysis)

In silico tools can predict a wide range of biological activities and assess the drug-likeness of compounds based on their chemical structure. Programs like PASS (Prediction of Activity Spectra for Substances) analyze a molecule's structure to predict its potential pharmacological effects, mechanisms of action, and even specific toxicities.

However, specific studies employing PASS analysis or similar comprehensive predictive platforms for the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold were not identified in the reviewed scientific literature. While ADME (Absorption, Distribution, Metabolism, and Excretion) properties were evaluated for the trypanocidal agents derived from this scaffold, a broad-spectrum activity prediction using tools like PASS has not been reported. acs.org

2,3,4,5 Tetrahydro 1,5 Benzoxazepine As a Scaffold in Pre Clinical Medicinal Chemistry Research

Research into Angiotensin-Converting Enzyme (ACE) Inhibitors

Derivatives of the 2,3,4,5-tetrahydro-1,5-benzoxazepine (B1361095) scaffold have been investigated for their potential to inhibit the angiotensin-converting enzyme (ACE), a key regulator of blood pressure. smolecule.com The design of these inhibitors often involves mimicking the structure of the natural substrates of ACE. For instance, (S)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-5-acetic acids have been synthesized and evaluated for their ACE inhibitory activity. jst.go.jp

In a related series of compounds, (R)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acids, which are structurally similar to their benzoxazepine counterparts, have demonstrated potent ACE inhibition both in vitro and in vivo. jst.go.jp One such benzothiazepine (B8601423) derivative, CV-5975, exhibited a strong inhibitory effect on rabbit lung ACE with an IC50 of 3.1 x 10⁻⁹ M and a Ki of 2.6 x 10⁻⁹ M. nih.gov This compound's activity was found to be comparable to or even slightly more potent than the established ACE inhibitor enalaprilat. nih.gov The success of these related scaffolds underscores the potential of the 2,3,4,5-tetrahydro-1,5-benzoxazepine core in the design of novel ACE inhibitors. smolecule.comnih.gov

| Compound Class | Target Enzyme | Key Research Finding |

|---|---|---|

| (S)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepine-5-acetic acids | Angiotensin-Converting Enzyme (ACE) | Synthesized and evaluated for potent ACE inhibitory activity. jst.go.jp |

| (R)-3-amino-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-5-acetic acids | Angiotensin-Converting Enzyme (ACE) | Demonstrated potent in vitro and in vivo ACE inhibition. jst.go.jp |

| CV-5975 (a benzothiazepine derivative) | Angiotensin-Converting Enzyme (ACE) | Showed strong inhibition of rabbit lung ACE with an IC50 of 3.1 x 10⁻⁹ M. nih.gov |

Development for Neurodegenerative Disease Research

The 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold is also being explored for its potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. researchgate.netnih.gov Certain derivatives of this compound are suggested to have neuroprotective properties. smolecule.com The mechanism of action is thought to involve interaction with G-protein-coupled receptors, which are implicated in the pathophysiology of these neuronal disorders. researchgate.netnih.gov

Research in this area is focused on synthesizing and evaluating novel benzoxazepine derivatives for their ability to modulate key biological targets associated with neurodegeneration. researchgate.net The versatility of the scaffold allows for the introduction of various functional groups to optimize binding affinity and selectivity for specific receptors. nih.gov This line of investigation holds promise for the development of new therapeutic agents for these debilitating diseases. smolecule.comresearchgate.net

Exploration as Anti-Trypanosomal Agents

The search for new treatments for neglected tropical diseases has led researchers to investigate the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold for its potential anti-trypanosomal activity. Trypanosomal parasites are responsible for diseases like Chagas disease and leishmaniasis. nih.gov

Studies have shown that related tetrahydro-1-benzazepine derivatives possess potential as antiparasitic drugs against Trypanosoma cruzi and Leishmania chagasi. nih.gov More specifically, substituted 2,3,4,5-tetrahydrobenzo[f] smolecule.combohrium.comoxazepines have been designed as inhibitors of the PEX14-PEX5 protein-protein interaction in trypanosomes, which is essential for their survival. acs.org This research highlights the potential of the benzoxazepine core structure in the development of novel chemotherapies for trypanosomatid infections. acs.org

Contribution to Nicotinic Acetylcholine (B1216132) Receptor Agonist Research

Research into the pharmacological properties of 2,3,4,5-tetrahydro-1,5-benzoxazepine led to the discovery of its activity as an agonist at nicotinic acetylcholine receptors (nAChRs). smolecule.com These receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems. The finding that this scaffold can interact with nAChRs has contributed to a broader understanding of the structure-activity relationships for this class of receptors. smolecule.com This initial discovery has paved the way for further exploration of benzoxazepine derivatives as modulators of nicotinic acetylcholine receptor function.

Investigations in Anxiolytic and Analgesic Agent Development

The structural features of the 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold have prompted its investigation in the development of new anxiolytic and analgesic agents. While early studies of 2,3,4,5-tetrahydro-1,5-benzoxazepine itself found it to be inactive in analgesic assays, the core structure has been incorporated into more complex molecules with desired activities. smolecule.com

For example, novel derivatives of 2,3,4,5-tetrahydro smolecule.comjst.go.jpdiazepino[1,2-a]benzimidazole, a related heterocyclic system, have been synthesized and evaluated for their anxiolytic and analgesic properties. nih.govnih.gov In preclinical models, these compounds were assessed using tests such as the elevated plus maze and open field tests for anxiolytic effects, and the tail flick and hot plate methods for analgesic activity. nih.govnih.gov Certain derivatives in this class showed promising anxiolytic and analgesic potential, suggesting that the broader benzazepine-containing structures are worthy of further investigation for these indications. nih.govnih.gov

Antiproliferative Research Against Cancer Cell Lines (e.g., HER2 inhibition)

The 2,3,4,5-tetrahydro-1,5-benzoxazepine scaffold has been extensively utilized in the design and synthesis of novel antiproliferative agents for cancer research. nih.govresearchgate.net Derivatives of this structure have demonstrated cytotoxic activity against various cancer cell lines. scielo.brresearchgate.net

One significant area of focus has been the inhibition of the human epidermal growth factor receptor 2 (HER2), which is overexpressed in certain types of breast cancer. A series of substituted 1,5-dihydro-4,1-benzoxazepine derivatives have been synthesized and shown to inhibit HER2. nih.govnih.gov For instance, the compound (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepine-3-yl]-9H-purine, also known as bozepinib, has been identified as a potent and selective antitumor agent that inhibits HER2. nih.gov Another derivative, designated 9a, was found to be the most potent compound against isolated HER2 with an IC₅₀ of 7.31 µM. nih.govnih.gov

Furthermore, other benzoxazepine derivatives have shown significant cell growth inhibition in breast cancer cell lines such as MCF-7 and MDA-MB-231. bohrium.com Compounds designated as RS03 and RS12 were found to induce cell cycle arrest in the G2/M phase. bohrium.com Specifically, 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) was the most potent in the series against MCF-7 cells with an IC₅₀ of 15 µM. bohrium.com

| Compound | Target/Activity | Cancer Cell Line(s) | Key Finding |

|---|---|---|---|

| Bozepinib | HER2 Inhibition | Breast and colon cancer cells | Potent and selective antitumor compound. nih.gov |

| 9a | HER2 Inhibition | N/A (isolated enzyme) | IC₅₀ of 7.31 µM against isolated HER2. nih.govnih.gov |

| RS03 | Antiproliferative, G2/M cell cycle arrest | MCF-7, MDA-MB-231 | Most potent in the series with an IC₅₀ of 15 µM in MCF-7 cells. bohrium.com |

| RS12 | Antiproliferative, G2/M cell cycle arrest | MCF-7, MDA-MB-231 | Showed significant cell growth inhibition. bohrium.com |

Utility as Chemical Probes for Biological Target Elucidation

Beyond their direct therapeutic potential, 2,3,4,5-tetrahydro-1,5-benzoxazepine and its derivatives can serve as valuable chemical probes in biological research. smolecule.com Chemical probes are small molecules used to study and manipulate biological systems, helping to elucidate the function of proteins and biological pathways. rjeid.com The ability to synthetically modify the benzoxazepine scaffold allows for the creation of a library of compounds that can be screened against various biological targets to identify new protein-ligand interactions. This can lead to the validation of new drug targets and a deeper understanding of disease mechanisms. smolecule.com

Future Research Directions and Emerging Trends in 2,3,4,5 Tetrahydro 1,5 Benzoxazepine Chemistry

The 2,3,4,5-tetrahydro-1,5-benzoxazepine (B1361095) scaffold continues to be a fertile ground for medicinal chemistry research, owing to its presence in a variety of biologically active compounds. researchgate.netnih.gov Future exploration of this chemical entity is poised to leverage cutting-edge technologies and innovative scientific strategies to unlock its full therapeutic potential. Key emerging trends focus on expanding chemical diversity, harnessing computational power for design, identifying new biological roles, creating highly specific drug candidates, and developing environmentally sustainable manufacturing processes.

Q & A

Q. What are the common synthetic routes for 2,3,4,5-Tetrahydro-1,5-benzoxazepine, and what key intermediates are involved?

The synthesis typically involves cyclization reactions starting from ortho-aminophenols and haloalkanes or azepane derivatives. A multi-step approach includes:

- Formation of the benzoxazepine core via cyclization of ortho-aminophenols with carbonyl-containing reagents .

- Introduction of substituents (e.g., azepane moieties) using coupling agents or catalysts like scandium/copper triflate . Key intermediates include 5-oxo- or 3-oxo-tetrahydrobenzoxazepines, which are reduced to yield the final product .

Q. Which spectroscopic and crystallographic methods are used to characterize 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives?

- NMR spectroscopy (1H/13C) confirms regiochemistry and substituent positions .

- X-ray crystallography resolves stereochemical ambiguities, as demonstrated in studies of isoxazolo-benzoxazepine derivatives .

- Mass spectrometry (MS) validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis, and what impurities are commonly observed?

- HPLC with UV detection is used to quantify impurities, which often include uncyclized intermediates or diastereomers .

- Impurities like ethyl ester derivatives or oxidized byproducts are controlled to ≤0.5% per pharmacopeial guidelines .

Q. What safety precautions are recommended for handling this compound?

Limited toxicity data suggest avoiding direct skin contact or inhalation. Use fume hoods, personal protective equipment (PPE), and adhere to waste disposal regulations for organic solvents .

Advanced Research Questions

Q. How can synthetic yields and enantiomeric purity be optimized for 2,3,4,5-Tetrahydro-1,5-benzoxazepine derivatives?

- Catalyst screening : Scandium triflate improves cyclization efficiency in domino Knoevenagel–hydride shift reactions .

- Continuous flow reactors enhance scalability and reduce side reactions .

- Chiral resolution : HPLC with chiral columns separates enantiomers, critical for neuroactive derivatives .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Orthogonal assays : Validate target engagement using enzymatic assays alongside cell-based models .